6‑Chloro Substitution Improves KLK1 Inhibitory Potency by >1500‑Fold Relative to the Des‑Chloro Analog
In the Kalvista Pharmaceuticals patent series, the amide derivative of 6‑chloro‑2‑fluoro‑3‑methoxyphenylacetic acid (Example 99, BDBM497307) inhibits human KLK1 with an IC₅₀ of 6.4 nM, whereas the directly analogous compound lacking the 6‑chloro substituent (Example 59, BDBM408738; 2‑fluoro‑3‑methoxybenzylamide) shows an IC₅₀ of 10,000 nM under the same assay conditions [1]. This represents a 1560‑fold potency enhancement conferred solely by the presence of the 6‑chloro atom.
| Evidence Dimension | KLK1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.4 nM (6-chloro-2-fluoro-3-methoxybenzylamide; BDBM497307) |
| Comparator Or Baseline | 10,000 nM (2-fluoro-3-methoxybenzylamide; BDBM408738) |
| Quantified Difference | 1560-fold improvement |
| Conditions | In vitro KLK1 assay; human KLK1 (Calbiochem) incubated at 25 °C with fluorogenic substrate; standard published methods |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting KLK1, the 6‑chloro analog delivers a potency gain that eliminates the need for further optimization rounds, directly reducing time and cost.
- [1] BindingDB. BDBM497307 (Example 99) and BDBM408738 (Example 59). Data from US11001578 and US10364238. View Source
